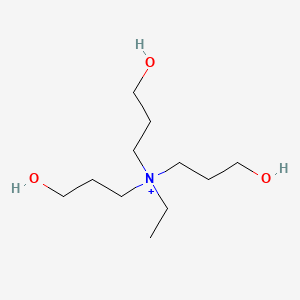
N-Ethyl-3-hydroxy-N,N-bis(3-hydroxypropyl)propan-1-aminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-3-hydroxy-N,N-bis(3-hydroxypropyl)propan-1-aminium is a quaternary ammonium compound with multiple hydroxyl groups. This compound is known for its surfactant properties and is used in various industrial and research applications due to its ability to form stable complexes with metal ions and its amphiphilic nature.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-hydroxy-N,N-bis(3-hydroxypropyl)propan-1-aminium typically involves the reaction of N-ethylpropan-1-amine with 3-chloropropane-1,2-diol under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the electrophilic carbon of the chloropropane, resulting in the formation of the desired quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The reaction is carried out at elevated temperatures and pressures to accelerate the reaction rate. The product is then purified through distillation or crystallization to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethyl-3-hydroxy-N,N-bis(3-hydroxypropyl)propan-1-aminium undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted quaternary ammonium compounds.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-3-hydroxy-N,N-bis(3-hydroxypropyl)propan-1-aminium has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and phase transfer catalyst in organic synthesis.
Biology: Employed in the formulation of buffers and as a stabilizing agent for enzymes and proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the production of personal care products, detergents, and emulsifiers.
Wirkmechanismus
The mechanism of action of N-Ethyl-3-hydroxy-N,N-bis(3-hydroxypropyl)propan-1-aminium involves its ability to interact with various molecular targets through hydrogen bonding and electrostatic interactions. The hydroxyl groups can form hydrogen bonds with polar molecules, while the quaternary ammonium group can interact with negatively charged species. These interactions enable the compound to stabilize emulsions, enhance solubility, and facilitate the transport of molecules across biological membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: Another quaternary ammonium compound with multiple hydroxyl groups, used as a chelating agent and in metal extraction.
N,N’-Bis(2-hydroxyethyl)ethylenediamine: Similar structure with two hydroxyl groups, used in the synthesis of various chemical compounds.
Uniqueness
N-Ethyl-3-hydroxy-N,N-bis(3-hydroxypropyl)propan-1-aminium is unique due to its specific combination of hydroxyl groups and quaternary ammonium structure, which provides it with distinct surfactant properties and the ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions.
Eigenschaften
CAS-Nummer |
685083-68-5 |
|---|---|
Molekularformel |
C11H26NO3+ |
Molekulargewicht |
220.33 g/mol |
IUPAC-Name |
ethyl-tris(3-hydroxypropyl)azanium |
InChI |
InChI=1S/C11H26NO3/c1-2-12(6-3-9-13,7-4-10-14)8-5-11-15/h13-15H,2-11H2,1H3/q+1 |
InChI-Schlüssel |
MSSHZNKQLXZKJD-UHFFFAOYSA-N |
Kanonische SMILES |
CC[N+](CCCO)(CCCO)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-[5-((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-pyridin-3-yl]-dec-9-yn-1-ol](/img/structure/B12529336.png)

![4-Methyl-6H-benzo[c]chromen-6-one](/img/structure/B12529356.png)
![1,3-Bis{2,3-bis[(sulfanylacetyl)oxy]propyl}-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12529358.png)
![(4R)-4-[(R)-furan-2-yl(hydroxy)methyl]cyclohex-2-en-1-one](/img/structure/B12529365.png)

phosphanium iodide](/img/structure/B12529374.png)
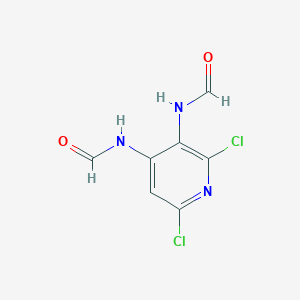
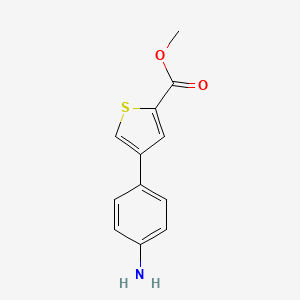
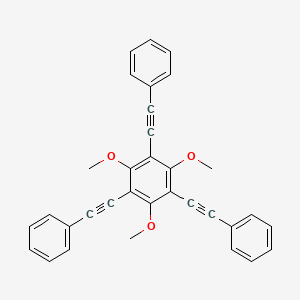


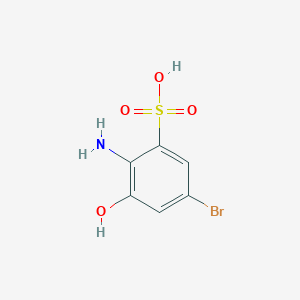
![4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]-2-fluorobenzonitrile](/img/structure/B12529398.png)
